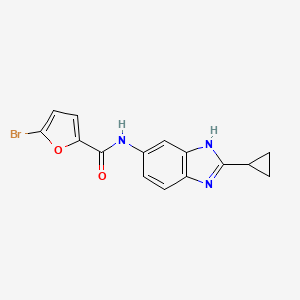![molecular formula C20H16Cl2N4OS3 B12165169 2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12165169.png)
2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C20H16Cl2N4OS3 is a complex organic molecule that contains chlorine, nitrogen, sulfur, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C20H16Cl2N4OS3 typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the following steps:
Formation of Intermediate Compounds: Initial steps often involve the formation of intermediate compounds through reactions such as halogenation, nitration, and sulfonation.
Coupling Reactions: These intermediates are then subjected to coupling reactions, such as Suzuki or Heck coupling, to form the desired complex structure.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of C20H16Cl2N4OS3 may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
C20H16Cl2N4OS3: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), acids (HCl, H2SO4), bases (NaOH, KOH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
C20H16Cl2N4OS3: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of C20H16Cl2N4OS3 involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzyme activity or disrupt cellular processes by binding to proteins or nucleic acids. The exact mechanism depends on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
C20H16Cl2N4OS3: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include and .
Uniqueness: The presence of specific functional groups, such as chlorine and sulfur atoms, gives unique chemical and physical properties that differentiate it from other compounds.
Properties
Molecular Formula |
C20H16Cl2N4OS3 |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C20H16Cl2N4OS3/c21-16(10-14-6-2-1-3-7-14)11-23-24-18(27)13-29-20-26-25-19(30-20)28-12-15-8-4-5-9-17(15)22/h1-11H,12-13H2,(H,24,27)/b16-10-,23-11- |
InChI Key |
IZGZFZOZAGAVFU-ORSYBPACSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl)\Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dichlorophenyl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide](/img/structure/B12165090.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B12165099.png)

![1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide](/img/structure/B12165123.png)
![6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)hexanamide](/img/structure/B12165125.png)

![5,5,8-trimethyl-2H,3H,5H,5aH,6H,7H,8H,9H,9aH-isothiochromeno[3,4-d][1,3]thiazol-2-one](/img/structure/B12165147.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide](/img/structure/B12165161.png)

![N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1H-indole-6-carboxamide](/img/structure/B12165171.png)

![methyl 6-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate](/img/structure/B12165176.png)
![N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12165189.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B12165190.png)
